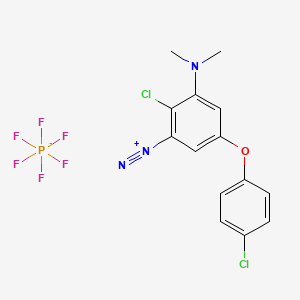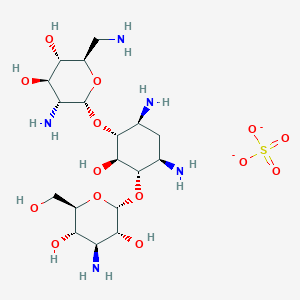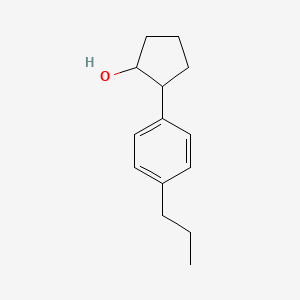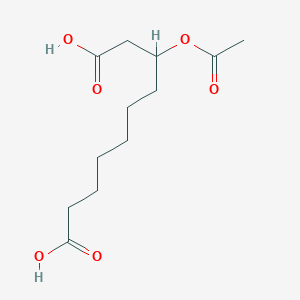
Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, hexafluorophosphate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, hexafluorophosphate(1-) is a diazonium salt. Diazonium salts are organic compounds with the general formula R-N2+X-, where R is an aryl or alkyl group and X is an anion. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other aromatic derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of diazonium salts typically involves the reaction of an aromatic amine with nitrous acid. For the specific compound , the synthetic route would involve the following steps:
Aromatic Amine Formation: The starting material, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)aniline, is synthesized.
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Anion Exchange: The diazonium salt is then treated with hexafluorophosphoric acid to exchange the chloride anion with the hexafluorophosphate anion.
Industrial Production Methods
Industrial production of diazonium salts follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and high yield, as diazonium salts can be unstable and potentially explosive.
Analyse Des Réactions Chimiques
Types of Reactions
Diazonium salts undergo various types of reactions, including:
Substitution Reactions: These include Sandmeyer reactions, where the diazonium group is replaced by a halide, cyanide, or other groups using copper(I) salts.
Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: Reduction of diazonium salts can lead to the formation of the corresponding hydrazine derivatives.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) chloride, bromide, or cyanide in the presence of the diazonium salt.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride.
Major Products
Substitution Products: Halogenated or cyanated aromatic compounds.
Azo Compounds: Colored azo dyes.
Hydrazines: From reduction reactions.
Applications De Recherche Scientifique
Chemistry
Diazonium salts are used extensively in organic synthesis for the introduction of various functional groups into aromatic rings. They are also used in the synthesis of complex organic molecules and polymers.
Biology and Medicine
In biology and medicine, diazonium salts are used in the synthesis of pharmaceuticals and diagnostic reagents. They are also used in the preparation of bioconjugates for labeling and detection purposes.
Industry
In the industrial sector, diazonium salts are crucial in the production of dyes and pigments. They are also used in the manufacturing of rubber chemicals and photographic materials.
Mécanisme D'action
The mechanism of action of diazonium salts involves the formation of a highly reactive diazonium ion (R-N2+), which can undergo various reactions depending on the conditions and reagents used. The diazonium ion acts as an electrophile, facilitating substitution and coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium Chloride: A simpler diazonium salt used in similar reactions.
Benzenediazonium Tetrafluoroborate: Another diazonium salt with a different anion.
Benzenediazonium Sulfate: Used in the synthesis of azo dyes.
Uniqueness
The compound “Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, hexafluorophosphate(1-)” is unique due to the presence of multiple substituents on the aromatic ring, which can influence its reactivity and the types of products formed in reactions. The hexafluorophosphate anion also provides stability to the diazonium salt, making it safer to handle and store.
Propriétés
Numéro CAS |
68391-58-2 |
|---|---|
Formule moléculaire |
C14H12Cl2F6N3OP |
Poids moléculaire |
454.1 g/mol |
Nom IUPAC |
2-chloro-5-(4-chlorophenoxy)-3-(dimethylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C14H12Cl2N3O.F6P/c1-19(2)13-8-11(7-12(18-17)14(13)16)20-10-5-3-9(15)4-6-10;1-7(2,3,4,5)6/h3-8H,1-2H3;/q+1;-1 |
Clé InChI |
SNAKOZMFTDIXKD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=CC(=C1Cl)[N+]#N)OC2=CC=C(C=C2)Cl.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)



![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)



![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)



![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)
